

An In-depth Technical Guide to 4-(2-bromoacetyl)benzenesulfonyl chloride

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Compound of Interest

Compound Name: 4-(2-bromoacetyl)benzenesulfonyl
Chloride

Cat. No.: B1334054

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CAS Number: 5038-59-5

This technical guide provides a comprehensive overview of **4-(2-bromoacetyl)benzenesulfonyl chloride**, a bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development and proteomics. This document details its chemical properties, a plausible synthesis protocol, and its applications as a crosslinking agent for studying protein-protein interactions and in the formation of antibody-drug conjugates.

Chemical and Physical Properties

4-(2-bromoacetyl)benzenesulfonyl chloride is a hetero-bifunctional crosslinking agent. It possesses two reactive moieties: a sulfonyl chloride group and an α -bromoacetyl group. The sulfonyl chloride is reactive towards primary amines, such as the side chain of lysine residues in proteins, while the bromoacetyl group readily reacts with sulfhydryl groups, for instance, from cysteine residues. This dual reactivity makes it a valuable tool for covalently linking molecules.

[\[1\]](#)[\[2\]](#)

Property	Value	Reference
CAS Number	5038-59-5	[3]
Molecular Formula	C ₈ H ₆ BrClO ₃ S	[3]
Molecular Weight	297.55 g/mol	[3]
Melting Point	Estimated 104-110 °C	[4]
Appearance	Crystalline solid (expected)	[4]
Solubility	Soluble in organic solvents	[5]

Note: The melting point is an estimate based on the closely related compound 4-(2-bromoacetyl)benzenesulfonyl fluoride.

Synthesis Protocol

A plausible and detailed synthetic route to **4-(2-bromoacetyl)benzenesulfonyl chloride** involves a two-step process starting from 4-acetylbenzenesulfonyl chloride. The first step is the synthesis of the sulfonyl chloride, followed by the α -bromination of the acetyl group.

Step 1: Synthesis of 4-Acetylbenzenesulfonyl chloride

This can be achieved by the chlorosulfonation of acetophenone.

Experimental Protocol:

- In a flask equipped with a stirrer and a gas outlet, place chlorosulfonic acid (2.5 molar equivalents).
- Cool the flask in an ice-water bath to 12-15 °C.
- Slowly add acetanilide (1 molar equivalent) to the cooled chlorosulfonic acid while stirring. Maintain the temperature around 15 °C. Hydrogen chloride gas will be evolved, so the reaction must be performed in a fume hood.[6]
- After the addition is complete, heat the mixture to 60 °C for two hours to ensure the reaction goes to completion.[6]

- Carefully pour the reaction mixture onto crushed ice with stirring.
- The solid 4-acetylbenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water.[\[6\]](#)
- The crude product can be purified by recrystallization from a suitable solvent like benzene.

Step 2: α -Bromination of 4-Acetylbenzenesulfonyl chloride

The α -position of the acetyl group is then brominated.

Experimental Protocol:

- Dissolve 4-acetylbenzenesulfonyl chloride (1 molar equivalent) in a suitable anhydrous solvent such as diethyl ether in a three-necked flask fitted with a dropping funnel, stirrer, and reflux condenser.[\[7\]](#)
- Add a catalytic amount of anhydrous aluminum chloride (e.g., 0.01 equivalents).[\[7\]](#)
- Cool the solution in an ice bath.
- Slowly add bromine (1 molar equivalent) from the dropping funnel with constant stirring.
- After the addition is complete, remove the solvent and dissolved hydrogen bromide under reduced pressure.[\[7\]](#)
- The resulting solid, **4-(2-bromoacetyl)benzenesulfonyl chloride**, can be purified by washing with a mixture of water and petroleum ether to remove any color, followed by filtration.[\[7\]](#)

Applications in Research and Drug Development

The bifunctional nature of **4-(2-bromoacetyl)benzenesulfonyl chloride** makes it a powerful tool in several research areas, particularly in proteomics and the development of targeted therapeutics.

Protein-Protein Interaction Studies

As a chemical crosslinker, this reagent can be used to "freeze" transient protein-protein interactions, allowing for their identification and study.[1] The sulfonyl chloride end can react with a lysine residue on one protein, and the bromoacetyl end can react with a cysteine residue on an interacting protein, thus covalently linking the two.

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Caption: Workflow for protein-protein interaction studies.

Antibody-Drug Conjugates (ADCs)

In the field of drug development, **4-(2-bromoacetyl)benzenesulfonyl chloride** can be utilized as a linker to create ADCs.[8][9] An antibody, which provides specificity for a target cell (e.g., a cancer cell), can be conjugated to a cytotoxic drug. The linker ensures that the drug remains attached to the antibody until it reaches the target, where the drug is then released to exert its effect. The use of bromoacetamide chemistry for linking to cysteines on the antibody can lead to more stable and homogenous ADCs compared to other methods.[8]

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Caption: Formation of an Antibody-Drug Conjugate (ADC).

Experimental Considerations

When using **4-(2-bromoacetyl)benzenesulfonyl chloride**, it is important to consider the following:

- **Reaction Conditions:** The reaction with primary amines is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity. The reaction with sulfhydryls proceeds readily at neutral to slightly basic pH.

- **Specificity:** While the sulfonyl chloride is primarily reactive towards primary amines, it can also react with other nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine, as well as with water (hydrolysis). The bromoacetyl group is highly specific for sulfhydryls.
- **Stability:** Sulfonyl chlorides are sensitive to moisture and can hydrolyze. Therefore, the compound should be stored in a desiccator and handled in a dry environment.

This technical guide provides a foundational understanding of **4-(2-bromoacetyl)benzenesulfonyl chloride** for researchers and drug development professionals. Its unique bifunctional properties make it a versatile tool for elucidating biological processes and for the construction of targeted therapeutics.

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